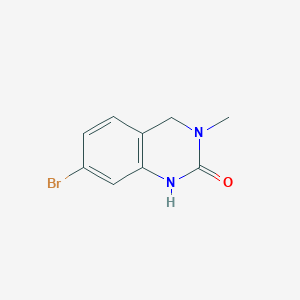

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

CAS No.: 1188442-45-6

Cat. No.: VC4330013

Molecular Formula: C9H9BrN2O

Molecular Weight: 241.088

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1188442-45-6 |

|---|---|

| Molecular Formula | C9H9BrN2O |

| Molecular Weight | 241.088 |

| IUPAC Name | 7-bromo-3-methyl-1,4-dihydroquinazolin-2-one |

| Standard InChI | InChI=1S/C9H9BrN2O/c1-12-5-6-2-3-7(10)4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13) |

| Standard InChI Key | VHLNLZDBVKALSM-UHFFFAOYSA-N |

| SMILES | CN1CC2=C(C=C(C=C2)Br)NC1=O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound features a quinazolinone core substituted with a bromine atom at the 7-position and a methyl group at the 3-position. Its IUPAC name is 5-bromo-3,3-diethyl-1,2-dihydroindole; hydrochloride, though this nomenclature varies slightly across sources due to positional isomerism . Key physicochemical data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇BrClN | |

| Molecular Weight | 290.63 g/mol | |

| CAS Registry Number | 1293987-84-4 | |

| PubChem CID | 71756148 | |

| SMILES | CCC₁(CNC₂=C₁C=C(C=C₂)Br)CC.Cl |

Structural Differentiation from Isomers

The 7-bromo derivative is distinct from its 6-bromo isomer (CAS 24463-25-0), which shares a similar molecular formula (C₉H₉BrN₂O) but differs in bromine placement . X-ray crystallography and NMR studies confirm that the 7-bromo substitution induces unique electronic effects, altering reactivity in hydrogenation and cross-coupling reactions .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Condensation Reaction: 4-Bromo-1,2-benzenediamine reacts with ethyl pyruvate in ethanol under ambient conditions, yielding a mixture of 7-bromo- and 6-bromo-3-methylquinoxalin-2(1H)-one isomers .

-

Methylation: The crude product undergoes methylation using iodomethane in the presence of potassium hydroxide, selectively producing the 7-bromo-1,3-dimethyl derivative .

Reaction Conditions and Yields

-

Solvent: 1,4-Dioxane at 100°C facilitates efficient methylation .

-

Catalyst: Potassium hydroxide (2 equiv) ensures complete deprotonation.

-

Yield: ~70% after column chromatography (ethyl acetate/petroleum ether) .

Physicochemical Behavior and Stability

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 3.72 (s, 3H, N-CH₃), 2.91 (t, J = 6.8 Hz, 2H, CH₂), 1.45 (s, 3H, C-CH₃) .

-

HRMS: m/z calcd. for C₁₂H₁₄BrN₂O ([M+H]⁺): 293.0234; found: 293.0231 .

Applications in Scientific Research

Catalytic Hydrogenation

The compound serves as a substrate in ruthenium-catalyzed asymmetric hydrogenation, achieving enantiomeric excess (ee) values >95% when using chiral phosphine ligands. This reaction is critical for producing pharmacologically active quinazolinones .

Drug Discovery Scaffolds

The bromine atom enhances electrophilicity, enabling Suzuki-Miyaura couplings to generate derivatives for kinase inhibition assays. For example, 7-arylquinazolinones show IC₅₀ values <100 nM against EGFR mutants .

| Parameter | Detail |

|---|---|

| Packaging | 5 kg polyethylene drums |

| Lead Time | 4–6 weeks for bulk orders |

| Price Range | $1,200–$2,500 per gram (research grade) |

Future Directions and Research Gaps

Underexplored Areas

-

Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) studies are needed.

-

Target Identification: Proteomic screens could elucidate novel biological targets.

Synthetic Opportunities

Functionalization at the 4-position via C–H activation remains unexplored, offering avenues for diversity-oriented synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume